molecular formula C9H8N2 B160951 3-Aminoquinoline CAS No. 580-17-6

3-Aminoquinoline

Cat. No.: B160951
CAS No.: 580-17-6
M. Wt: 144.17 g/mol
InChI Key: SVNCRRZKBNSMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with an amino group attached at the third position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient synthetic methods for 3-Aminoquinoline involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. This method is notable for its low catalyst loading and good functional group compatibility . Another common method includes the use of triazoles and 2-aminobenzaldehydes under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method uses aniline, glycerol, and sulfuric acid as starting materials, with nitrobenzene acting as an oxidizing agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The amino group activates the quinoline ring for electrophilic substitution. Bromination occurs regioselectively at the C5 position under mild conditions:

Reaction ConditionsSubstrateProductYieldReference
H₂SO₄, Br₂ (0°C → rt)3-Aminoquinoline3-Amino-5-bromoquinoline81%

This brominated derivative serves as a precursor for palladium-catalyzed cross-couplings (e.g., carbonyl insertions to form esters) .

Carbonylation Reactions

3-Amino-5-bromoquinoline undergoes carbonyl insertion under CO atmosphere to form ester derivatives:

Catalyst SystemConditionsProductYieldReference
PdCl₂, Et₃N, DMF/MeOH0.8 MPa CO, 75°C, 6hEthyl this compound-5-carboxylate81%

C–N Bond Formation

Copper carbene intermediates derived from diazo compounds enable C–N coupling with this compound:

CatalystSubstrateProductYield RangeReference
Cu²⁺(PQM) complexα-Aryl-α-diazoesters2°/3° Amine derivatives45–78%

Reactivity depends on the electron density of the amine substrate (ρ = -0.21 in Hammett analysis) .

Molecular Rearrangements

This compound derivatives undergo acid-mediated rearrangements with nitrogenous reagents:

ReagentConditionsRearrangement ProductKey ObservationReference
UreaAcOH, refluxPyrazino[2,3-c]quinolin-5(6H)-onesPlanar structure enhances fluorescence
NitroureaAcOH, reflux3-Ureidoquinoline-2,4-dionesCyclic carbinolamide isomers form

Ligand-Controlled Functionalization

Palladium/ligand systems enable selective modifications:

LigandReaction TypeSelectivityExample ProductYieldReference
BrettPhosN-Arylation7-Amino group functionalizationTFMAQ-7Ph (N-aryl derivative)92%
RuPhosC–H Activation8-Position arylationTFMAQ-8Ph (C-aryl derivative)85%

Solvent-Dependent Photophysical Behavior

The amino group’s flipping motion influences nonradiative decay rates:

Solventλₑₘ (nm)Φ₆ₗᵤₒᵣNonradiative Rate (s⁻¹)Reference
Cyclohexane4100.081.2 × 10⁹
Methanol4800.353.4 × 10⁸

Polar protic solvents stabilize an intramolecular charge-transfer (ICT) state, reducing nonradiative decay .

Scientific Research Applications

Antimalarial and Anticancer Agents

3-Aminoquinoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antimalarial and anticancer agents. Its derivatives have been shown to enhance therapeutic efficacy against diseases such as malaria and certain types of cancer. For instance, compounds derived from this compound have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria .

Antimicrobial Properties

The compound exhibits notable antimicrobial properties, making it valuable in developing disinfectants and preservatives. Studies indicate that this compound derivatives can effectively combat a range of bacterial infections, thereby improving healthcare outcomes .

Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms. The unique photophysical properties of this compound facilitate its application in fluorescence microscopy and other imaging techniques .

Advanced Materials

In material science, this compound is employed in producing advanced materials such as polymers and coatings. These materials are known for their enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Anticancer Efficacy Study

A recent study investigated the anticancer efficacy of a novel derivative of this compound against breast cancer cell lines. The compound exhibited significant cytotoxic effects, with an IC50 value lower than that of traditional chemotherapeutics. This study highlights the potential of this compound derivatives as promising candidates for cancer therapy .

DNA Binding Study

Another case study focused on the interaction of this compound with DNA. The results indicated strong binding affinity, suggesting that this compound could serve as a lead for developing new anticancer drugs targeting DNA replication processes .

Mechanism of Action

The mechanism of action of 3-Aminoquinoline and its derivatives often involves the inhibition of heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites. This mechanism is particularly relevant in the context of antimalarial activity . The compound binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .

Comparison with Similar Compounds

  • Chloroquine
  • Hydroxyquinoline
  • Amodiaquine

Comparison: 3-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine and amodiaquine are primarily known for their antimalarial properties, this compound exhibits a broader spectrum of biological activities, including anticancer and antimicrobial effects .

Biological Activity

3-Aminoquinoline is a significant compound in medicinal chemistry, primarily recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an amino group at the 3-position of the quinoline ring. This structural modification enhances its interaction with biological targets, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : this compound derivatives have been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. In particular, certain derivatives exhibit potent inhibition against human isoforms hCA I and II, with Ki values ranging from 0.083 to 9.091 μM .
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens. For instance, studies indicate that this compound derivatives possess antileishmanial activity, with some compounds showing IC50 values as low as 1 µM against Leishmania amazonensis .
  • Antimalarial Properties : The antimalarial efficacy of this compound has been explored extensively. Novel derivatives have shown improved potency against chloroquine-resistant strains of Plasmodium falciparum, with some compounds exhibiting IC50 values significantly lower than chloroquine itself .

Therapeutic Applications

The therapeutic potential of this compound extends across several areas:

  • Antimalarial Drugs : As part of the aminoquinoline class, compounds derived from this compound are being developed as alternatives to existing antimalarial treatments, particularly in light of rising drug resistance.
  • Antileishmanial Agents : The selectivity and potency against Leishmania species suggest that this compound derivatives could serve as promising candidates for treating leishmaniasis .
  • Cancer Therapeutics : Some studies have indicated that quinoline derivatives exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

StudyFindingsKey CompoundsIC50 Values
Inhibition of hCA I and IIVarious this compound derivativeshCA I: 0.966–9.091 μM; hCA II: 0.083–3.594 μM
Antimalarial activity against resistant strainsLinear and branched side-chain aminoquinolinesDd2 strain: IC50 = 28.1–80.0 nM; FCB strain: IC50 = 49.1–73.7 nM
Antileishmanial activityHybrid 4-aminoquinoline/1,2,3-triazole derivativeIC50 = 1 µM

Q & A

Q. Basic: How is 3-aminoquinoline utilized in MALDI-TOF MS analysis of oligosaccharides, and what methodological advantages does it offer?

Answer:
this compound serves as both a matrix and derivatizing agent in MALDI-TOF MS for oligosaccharide analysis. Its dual functionality enhances ionization efficiency and stabilizes labile glycans (e.g., sialylated species) by forming Schiff-base adducts with reducing sugars . Methodologically, it is often prepared as a liquid matrix by dissolving in methanol saturated with α-cyano-4-hydroxycinnamic acid (α-CHCA), which improves homogeneity and reduces crystal formation during sample spotting . This approach minimizes fragmentation and increases sensitivity compared to traditional matrices like 2,5-dihydroxybenzoic acid (DHB) .

Q. Advanced: What methodological considerations are critical when optimizing this compound-based matrices for glycan analysis to address sensitivity and reproducibility issues?

Answer:
Key factors include:

  • Matrix Concentration : A 35 mg/150 mL ratio in methanol saturated with α-CHCA optimizes signal intensity while avoiding matrix suppression effects .
  • Solvent Compatibility : Methanol ensures solubility of hydrophobic glycans and reduces adduct formation with sodium/potassium ions .
  • On-Target Derivatization : Combining this compound with p-coumaric acid enables acid-catalyzed condensation reactions directly on the MALDI plate, simplifying workflows and reducing sample loss .
  • Validation : Cross-validation with ESI-MS (Electrospray Ionization MS) is recommended to resolve discrepancies in glycan profiling due to ionization biases .

Q. Basic: What spectroscopic techniques are employed to characterize the photophysical properties of this compound?

Answer:
Ground-state (GS) and excited-state (ES) dipole moments of this compound are analyzed using solvatochromic shift methods. Computational models (e.g., density functional theory) complement experimental data to assess electronic transitions and solvent interactions . UV-Vis and fluorescence spectroscopy in polar solvents (e.g., methanol, water) reveal bathochromic shifts, indicating strong solvent-dependent charge-transfer behavior .

Q. Advanced: How can researchers resolve contradictions in MALDI-MS data when using this compound compared to other matrices like α-CHCA or DHB?

Answer:
Contradictions often arise from:

  • Ionization Efficiency : this compound favors neutral and sialylated glycans, whereas α-CHCA preferentially ionizes peptides. Validate results using orthogonal techniques like LC-ESI-MS .
  • Matrix Interference : Trace impurities in commercial this compound (>98% purity required) can suppress signals. Purify via recrystallization or HPLC before use .
  • Data Normalization : Use internal standards (e.g., deuterated glycans) to correct for matrix-specific ion suppression .

Q. Basic: What are the primary challenges in synthesizing this compound derivatives with enhanced chelating properties for coordination chemistry studies?

Answer:
The synthesis of this compound-based chelators faces:

  • Regioselectivity : Steric hindrance at the 3-position complicates functionalization. Microwave-assisted synthesis improves reaction yields .
  • Stability : Derivatives like N,N'-bis-(8-quinolyl)ethylenediamine require inert atmospheres to prevent oxidation during metal coordination .
  • Characterization : X-ray crystallography and NMR are critical to confirm ligand geometry and metal-binding modes .

Q. Advanced: What strategies improve the detection of sialylated glycans using this compound in MALDI-MS, particularly for complex biological samples?

Answer:

  • On-Target Stabilization : Combine this compound with amidation or methyl esterification to prevent sialic acid loss during ionization .
  • Liquid Matrix Blends : A this compound/α-CHCA mixture enhances desorption/ionization efficiency for sialylated species in tissue specimens .
  • Enzymatic Pretreatment : Use neuraminidase to generate asialo-glycan controls, enabling differential analysis of sialylation patterns .

Q. Basic: How does this compound compare to 2-aminobenzoic acid (2-AA) in glycan derivatization workflows?

Answer:
While 2-AA is widely used for fluorescence-based HPLC, this compound offers superior MALDI-MS compatibility due to:

  • Reduced Fragmentation : Non-reductive amination with this compound preserves glycan integrity, unlike 2-AA’s reductive amination .
  • Matrix-Free Analysis : this compound eliminates the need for additional matrices, simplifying workflows .

Q. Advanced: What experimental designs are recommended for studying this compound’s role in lipidomics using MALDI imaging?

Answer:

  • Tissue Preparation : Optimize washing protocols (e.g., graded ethanol) to remove interferents while retaining lipids .
  • Matrix Application : Use a pneumatic sprayer for homogeneous this compound/α-CHCA coating, ensuring <20 µm spatial resolution .
  • Data Integration : Correlate MALDI imaging data with LC-MS/MS lipid profiles to validate localization patterns .

Properties

IUPAC Name

quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNCRRZKBNSMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060379
Record name 3-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-17-6
Record name 3-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-quinolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 3-nitroquinoline derivative of the formula (c) is then catalytically reduced in an inert solvent such as ethanol, ethyl acetate, methanol or THF, using platinum oxide or palladium/carbon, or reduced by iron or zinc and acetic acid or tin (II) chloride, to give the 3-aminoquinoline derivative of the formula (d).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.